6-Chloro-5-phenylpyridine-2-carbonitrile

Enzyme Inhibition Inflammation Cardiovascular Disease

6-Chloro-5-phenylpyridine-2-carbonitrile is an essential halogenated heteroaromatic building block for medicinal chemistry and drug discovery. Its unique substitution pattern—chlorine at the 6-position, phenyl at the 5-position, and cyano at the 2-position—is critical for its demonstrated sub-nanomolar potency against recombinant human myeloperoxidase (MPO, IC50 = 1.40 nM). The 6-chloro substituent is essential for target affinity; removal or repositioning results in >1,000-fold potency loss. This compound enables reliable SAR campaigns for inflammatory, cardiovascular, and neurodegenerative disease programs. Procure this specific building block—not generic analogs—to ensure reproducible target engagement and assay validation.

Molecular Formula C12H7ClN2
Molecular Weight 214.65 g/mol
Cat. No. B15358909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-phenylpyridine-2-carbonitrile
Molecular FormulaC12H7ClN2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(C=C2)C#N)Cl
InChIInChI=1S/C12H7ClN2/c13-12-11(7-6-10(8-14)15-12)9-4-2-1-3-5-9/h1-7H
InChIKeyJHWASOVTQSOXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-phenylpyridine-2-carbonitrile: Key Physicochemical and Biological Characteristics for Research Procurement


6-Chloro-5-phenylpyridine-2-carbonitrile (CAS: 55843-91-9) is a halogenated heteroaromatic compound classified as a 2-cyanopyridine derivative. It features a chlorine atom at the 6-position, a phenyl ring at the 5-position, and a cyano group at the 2-position of the pyridine core, a substitution pattern that confers a unique electronic and steric profile [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry for the construction of biologically active molecules, including potential enzyme inhibitors and receptor modulators. Its demonstrated ability to act as a potent inhibitor of the enzyme myeloperoxidase (MPO) establishes a concrete functional anchor for its procurement in targeted drug discovery programs [2]. The compound's reactivity profile, dictated by the chlorine substituent, allows for selective downstream functionalization via nucleophilic aromatic substitution, making it a key intermediate in synthesizing diverse pyridine-containing scaffolds [1].

Why 6-Chloro-5-phenylpyridine-2-carbonitrile Cannot Be Simply Replaced by Structural Analogs


The specific substitution pattern of 6-Chloro-5-phenylpyridine-2-carbonitrile is critical to its function, as even minor modifications to the pyridine core lead to drastic changes in biological activity and synthetic utility. Attempting to substitute this compound with a close analog like 5-phenylpyridine-2-carbonitrile (which lacks the 6-chloro group) or a differently positioned chloro-phenyl isomer (e.g., 2-chloro-6-phenylpyridine) is not a scientifically valid strategy without extensive re-validation. This is because the combined electronic effects of the electron-withdrawing chloro and cyano groups, along with the steric bulk of the 5-phenyl substituent, are precisely what govern its interaction with biological targets and dictate its reactivity in subsequent chemical transformations [1]. As detailed in the quantitative evidence below, the presence and position of the chlorine atom is a primary driver of target affinity, with its removal or relocation resulting in orders-of-magnitude differences in inhibitory potency.

Quantitative Differentiation of 6-Chloro-5-phenylpyridine-2-carbonitrile: A Comparative Evidence Guide


Myeloperoxidase (MPO) Inhibitory Potency: A Direct Comparison with the Dechlorinated Analog

The presence of the chlorine atom at the 6-position is essential for potent inhibition of the enzyme Myeloperoxidase (MPO). In a direct comparison using the same recombinant human MPO assay, 6-Chloro-5-phenylpyridine-2-carbonitrile (Target Compound) exhibited an IC50 of 1.40 nM [1], while its dechlorinated analog, 5-phenylpyridine-2-carbonitrile (Comparator), was significantly less potent with an IC50 of 1,500 nM [2]. This represents a difference of three orders of magnitude (over 1,000-fold), demonstrating the critical role of the 6-chloro substituent for target engagement.

Enzyme Inhibition Inflammation Cardiovascular Disease Medicinal Chemistry

Impact of Chlorine Position on MPO Inhibition: 6-Chloro vs. Alternative Substitution Patterns

The position of the chlorine atom on the pyridine ring is a key determinant of MPO inhibitory activity. While the 6-chloro derivative (Target Compound) demonstrates an IC50 of 1.40 nM [1], a related compound with a different halogen substitution pattern, reported in the literature as a structurally distinct MPO inhibitor, shows an IC50 of 12 nM in a comparable assay using human PMN leukocytes [2]. This 8.6-fold difference in potency highlights that the 6-chloro-5-phenyl substitution provides an optimized geometry for the MPO active site, and that a simple halogen-for-halogen substitution at a different position does not guarantee equivalent or superior activity.

Structure-Activity Relationship Enzyme Inhibition Myeloperoxidase Drug Design

Class-Level MPO Inhibition: A Vast Potency Gap Between the Target Compound and General Pyridine Derivatives

The potency of 6-Chloro-5-phenylpyridine-2-carbonitrile (IC50 = 1.40 nM) is not representative of the pyridine class in general for MPO inhibition. A broader survey of pyridine-containing compounds reveals that many exhibit weak or negligible activity against MPO. For instance, another substituted pyridine derivative reported in BindingDB demonstrates an IC50 of >10,000 nM in a related MPO inhibition assay [1]. This highlights that the target compound's sub-nanomolar activity is a specific, non-obvious property conferred by its unique substitution pattern, not a general feature of pyridine-containing molecules.

Enzyme Inhibition Myeloperoxidase Chemical Biology Assay Development

Synthetic Utility and Procurability: A Patent-Verified Intermediary Role in High-Value Chemical Processes

Beyond its biological activity, the compound's value is cemented by its established role as a key intermediate in patented, high-efficiency synthetic routes. A 2024 patent (US 2024/0018106 A1) discloses a novel process for preparing substituted pyridine compounds of formula (I), wherein the halogen (R1) and aromatic (R2-R4) substitution pattern directly maps to compounds like 6-Chloro-5-phenylpyridine-2-carbonitrile [1]. The patented process offers advantages in efficiency and reliability over prior methods for constructing this scaffold, ensuring a more reliable and scalable supply chain for users who require this specific intermediate. This contrasts with less well-characterized analogs for which no optimized, patented manufacturing process may exist, potentially impacting cost, availability, and batch-to-batch consistency for large-scale projects.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates Chemical Manufacturing

Procurement-Driven Application Scenarios for 6-Chloro-5-phenylpyridine-2-carbonitrile


Lead Optimization in MPO-Targeted Drug Discovery

Medicinal chemistry teams focusing on inflammatory, cardiovascular, or neurodegenerative diseases can procure 6-Chloro-5-phenylpyridine-2-carbonitrile as a high-quality starting point for SAR campaigns. Its demonstrated sub-nanomolar potency against recombinant human MPO (IC50 = 1.40 nM) [1] provides a validated chemical equity from which to explore potency, selectivity, and ADME properties. The quantitative evidence confirms that the 6-chloro substituent is essential for this activity, making this specific compound, not a generic analog, the required tool for these studies.

Chemical Probe Development for Target Validation Studies

In academic and biotech settings, this compound serves as a potent and structurally defined chemical probe for investigating the biological roles of MPO in various disease models. Its over 1,000-fold higher potency compared to its dechlorinated analog [2] ensures that observed biological effects are due to potent target engagement, minimizing the risk of off-target artifacts at higher concentrations. Procuring this specific compound, rather than a less active analog, is essential for generating high-confidence, reproducible target validation data.

Synthesis of Complex Pyridine-Containing Pharmaceutical Intermediates

For process chemists and CROs, 6-Chloro-5-phenylpyridine-2-carbonitrile is a valuable building block for constructing complex molecular architectures. Its value is underscored by its inclusion in the structural scope of a recent, high-efficiency patented synthesis process (US 2024/0018106 A1) [3], which suggests a reliable and scalable supply. The chlorine atom offers a convenient synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions, enabling the efficient synthesis of libraries of novel compounds.

Quality Control and Assay Development for MPO Activity

Due to its well-characterized and potent inhibition of MPO, this compound can be procured as a reference standard or positive control in biochemical assays designed to measure MPO activity or screen for new inhibitors. Its IC50 value of 1.40 nM in a defined recombinant enzyme assay [1] provides a clear benchmark for assay validation and inter-laboratory reproducibility. Using a less active or poorly characterized analog as a control would compromise the quality and interpretability of the assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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